molecular formula C19H15N3O4 B2417779 N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide CAS No. 2034536-78-0

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

Cat. No. B2417779
CAS RN: 2034536-78-0
M. Wt: 349.346
InChI Key: IWRIQTXJASOCAJ-UHFFFAOYSA-N
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Description

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a unique method that involves the reaction of furan-2-carbaldehyde, pyridine-3-carboxylic acid, and 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetic acid. The resulting compound has shown promising results in scientific research, and its mechanism of action and biochemical and physiological effects have been extensively studied.

Scientific Research Applications

Synthesis and Characterization

The compound N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide, although not directly mentioned, relates closely to various heterocyclic compounds that have been synthesized and characterized for their unique properties and potential applications in scientific research. For example, the synthesis and characterization of acetamidofurans and acetamidopyrones from the pyrolysis of chitin and N-acetylglucosamine highlights the significance of nitrogen-containing compounds derived from furans in analytical applications, particularly as indicators in biological or geochemical samples due to their unique pyrolysis products (Franich, Goodin, & Wilkins, 1984).

Biological Activity

Compounds containing the furan moiety, similar to the structure , have been explored for various biological activities. For instance, derivatives of 1,2,4-triazoles and oxadiazoles based on furan compounds have shown promising results in terms of their antiexudative activity, indicating their potential for the development of new pharmaceutical drugs (Chalenko et al., 2019). Additionally, the synthesis of compounds with pyridine and furan rings, such as 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, and their evaluation as insensitive energetic materials, showcases the versatility of furan derivatives in material science (Yu et al., 2017).

Material Science Applications

The exploration of furan derivatives also extends to material science, where compounds similar to this compound could be utilized. The development of insensitive energetic materials based on furan-containing compounds demonstrates the potential of these heterocyclic structures in creating materials that are superior to traditional explosives in terms of sensitivity and performance (Yu et al., 2017).

Agricultural Applications

Furthermore, compounds with structures involving polysubstituted pyridine derivatives, closely related to the structure , have shown certain fungicidal and herbicidal activities, suggesting their potential use in agricultural applications (Zheng & Su, 2005). This highlights the broad spectrum of utility that can be derived from carefully synthesized compounds based on the furan and pyridine motifs.

properties

IUPAC Name

N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O4/c23-18(12-22-15-4-1-2-5-17(15)26-19(22)24)21-10-13-8-14(11-20-9-13)16-6-3-7-25-16/h1-9,11H,10,12H2,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWRIQTXJASOCAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)NCC3=CC(=CN=C3)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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